molecular formula C11H12 B1606572 1H-Indene, 1-ethyl- CAS No. 6953-66-8

1H-Indene, 1-ethyl-

Cat. No.: B1606572
CAS No.: 6953-66-8
M. Wt: 144.21 g/mol
InChI Key: IEKPDJDYFASRFB-UHFFFAOYSA-N
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Description

1H-Indene, 1-ethyl- is an organic compound with the molecular formula C11H10. It is a derivative of indene, characterized by the presence of an ethyl group at the first position of the indene ring. This compound is a colorless to pale yellow liquid that is soluble in most organic solvents such as ethanol, ether, and dimethylformamide. It is stable under normal conditions but should be kept away from strong oxidizing agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indene, 1-ethyl- can be synthesized through the ethylation of indene. This reaction typically involves the use of ethyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation .

Industrial Production Methods: In an industrial setting, 1H-Indene, 1-ethyl- can be produced by the catalytic hydrogenation of indene followed by ethylation. The hydrogenation process involves the use of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. The ethylation step is similar to the laboratory synthesis, using ethyl halides and a strong base .

Chemical Reactions Analysis

Types of Reactions: 1H-Indene, 1-ethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1H-Indene, 1-ethyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Indene, 1-ethyl- involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes and receptors, depending on its structural modifications. The compound’s effects are mediated through its ability to form stable complexes with target molecules, leading to changes in their activity and function .

Comparison with Similar Compounds

1H-Indene, 1-ethyl- can be compared with other indene derivatives such as:

  • 1H-Indene, 1-methyl-
  • 1H-Indene, 1-ethylidene-
  • 1H-Indene, 2,3-dihydro-

Uniqueness: 1H-Indene, 1-ethyl- is unique due to the presence of the ethyl group at the first position, which influences its chemical reactivity and physical properties. This structural feature distinguishes it from other indene derivatives and contributes to its specific applications and effects .

Properties

IUPAC Name

1-ethyl-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12/c1-2-9-7-8-10-5-3-4-6-11(9)10/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEKPDJDYFASRFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C=CC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901316500
Record name 1-Ethyl-1H-indene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6953-66-8
Record name 1-Ethyl-1H-indene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6953-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indene, 1-ethyl-
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Record name 1H-Indene, 1-ethyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38860
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Ethyl-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 500 mL three-neck flask replaced with nitrogen was charged with 21.6 g (purity 72%, 42 mmol) of the yellow oily product and 274 mL of tetrahydrofuran, and cooled in an ice bath, and then 88.5 mL (1.59 M, 141 mmol) of a hexane solution of n-butyllithium was added dropwise. The color of the solution was turned from colorless to yellow. The temperature of this solution was gradually raised to room temperature, and the solution was further stirred for 1 hour. While this solution was cooled in a water bath, 137 mL of distilled water was added dropwise. After the organic layer was separated, the aqueous layer was extracted with ethyl acetate. The separated organic layer and the extract were combined, washed with an aqueous saturated sodium chloride solution two times, and dried with sodium sulfate. Volatile components were distilled off under reduced pressure, and the resulting yellow oily product was purified by column chromatography (developing solvent: heptane/methylene chloride v/v=9/1), and recrystallized with ethanol/methylene chloride. Based on the following 1H NMR (400 MHz, CDCl3) data, the resulting pale yellow solid was identified to be (5,6,7,8-tetrahydro-5,5,8,8-tetramethylbenz-f-inden-3-yl) (inden-3-yl)ethane. Yield amount 9.1 g (purity>98%, 24 mmol, yield 57%).
Quantity
274 mL
Type
reactant
Reaction Step One
Quantity
88.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
137 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 30 ml (0.26 moles) of indene in 250 ml of THF, 105 ml is added (0.26 moles) of 2.5 M BuLi in hexane, with temperature being kept comprised within the range of from 30° C. to 40° C. The reaction mixture is then cooled down to -70° C. and 19 ml (0.25 moles) of ethyl bromide is added dropwise during approximately 3 hours. The temperature is allowed to rise up to approximately 20-25° C. and then the mixture is hydrolysed with water and extracted with petroleum ether. After washing until neutral, drying and evaporation of the organic phase, the obtained residue is distilled. The fraction boiling at 92-95° C./30 mm Hg is collected, and 28 g of 1-ethylindene is obtained (yield 78%)
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
0.26 mol
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
78%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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